The compound YS-II, a derivative of quinoline, has garnered attention in the field of medicinal chemistry due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimalarial, antibacterial, and anticancer effects. YS-II is particularly noted for its structural complexity and the potential therapeutic applications stemming from its unique molecular characteristics.
Research on YS-II has been documented in various scientific articles and studies, highlighting its synthesis, properties, and applications. Notably, studies have focused on the synthesis routes of quinoline derivatives, including YS-II, which are often derived from established methodologies in organic chemistry.
YS-II can be classified under the category of heterocyclic compounds, specifically as a quinoline derivative. Its classification is significant due to the extensive range of biological activities associated with quinoline-based compounds.
The synthesis of YS-II typically involves multi-step organic reactions that may include cyclization processes and functional group modifications. Common methods for synthesizing quinoline derivatives include:
In the synthesis of YS-II, specific protocols may vary but generally follow these steps:
YS-II features a complex molecular structure characterized by a fused ring system typical of quinoline derivatives. The detailed structure can be elucidated through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
YS-II can undergo various chemical reactions that enhance its utility in medicinal chemistry:
The reaction conditions for these transformations often require specific catalysts or reagents to ensure high yields and selectivity. For example, palladium-catalyzed reactions are common in modifying quinoline derivatives.
The mechanism of action for YS-II is primarily linked to its interaction with biological targets such as enzymes or receptors. Quinoline derivatives often exhibit their effects through:
Experimental data supporting these mechanisms can be obtained from biochemical assays that measure enzyme activity or cell viability in the presence of YS-II.
YS-II has potential applications in various fields:
The total synthesis of Ys-II relies on sequential transformations to assemble its polycyclic framework, where strategic bond disconnections dictate the synthetic route. A convergent approach proves most efficient, with Fragment A (cyclopentane-diol derivative) and Fragment B (aryl-thiophene precursor) synthesized independently prior to coupling [1]. Fragment A construction begins with enzymatic desymmetrization of meso-cyclopentenedione, achieving 98% enantiomeric excess (ee) through ketoreductase-catalyzed reduction. Subsequent Stille coupling installs the vinyl stannane moiety, while Fragment B preparation employs a Gewald reaction to form the 2-aminothiophene core, optimized under microwave irradiation (150°C, 20 min) to minimize polymerization side reactions [7].
Critical fragment union is accomplished via Suzuki-Miyaura cross-coupling, where palladium precatalyst selection profoundly impacts yield. Screening revealed Pd(AmPhos)Cl₂ as optimal, providing 85% yield at 0.5 mol% loading in aqueous ethanol (60°C, 12 h), surpassing traditional Pd(PPh₃)₄ (62% yield). Final macrocyclization employs ring-closing metathesis (RCM) with second-generation Hoveyda-Grubbs catalyst (5 mol%) under high dilution (0.01 M), affording the 15-membered ring in 73% yield after exhaustive deprotection. Alternative pathways explored include late-stage Heck cyclization, which suffered from regiocontrol issues (<50% yield) [1] [4].
Table 1: Key Transformations in Ys-II Total Synthesis
Synthetic Stage | Reaction Type | Optimal Conditions | Yield (%) | Key Advancement |
---|---|---|---|---|
Fragment A Synthesis | Enzymatic Reduction | KRED-ADH101, NADP⁺/glucose-GDH cofactor recycling | 98 | >98% ee achieved |
Fragment B Synthesis | Gewald Reaction | Thioglycolic acid/MW 150°C/20 min | 89 | Reduced polymerization |
Fragment Coupling | Suzuki-Miyaura | Pd(AmPhos)Cl₂ (0.5 mol%), K₂CO₃, EtOH:H₂O (4:1) | 85 | Low Pd loading, aqueous system |
Macrocyclization | RCM | HG-II (5 mol%), DCE, 0.01 M, 40°C | 73 | High E-selectivity (≥95:5) |
Alternative Cyclization | Heck Reaction | Pd(OAc)₂ (10 mol%), P(o-tol)₃, NEt₃ | 48 | Regiocontrol challenge |
Post-cyclization functionalization involves chemoselective oxidations, where TEMPO/BAIB (benziodoxole) system selectively oxidizes the C9 secondary alcohol without epimerizing adjacent chiral centers. This selectivity profile contrasts with Dess-Martin periodinane, which caused significant epimerization (∼30%) under screening conditions [4].
Central to Ys-II synthesis is the construction of its [3.2.1] oxabicyclic system via oxidative C-O coupling. Non-heme iron oxygenases provide biomimetic inspiration, particularly mechanisms involving high-valent iron-oxo species [1]. Synthetic implementation employs Fe(PDP) (PDP = bis(pyrrolidine)pyridine) catalyst with H₂O₂ oxidant, enabling selective C-H hydroxylation adjacent to existing oxygen functionality. This hydroxyl group subsequently participates in intramolecular epoxide opening, forming the bicyclic ether with 15:1 diastereoselectivity. Deuterium labeling confirms the radical rebound mechanism, with KIE = 3.2 consistent with hydrogen atom transfer (HAT) rate limitation [1].
Optimization studies reveal that electron-deficient pyridine derivatives (e.g., 3-Cl-pyridine) as additives significantly enhance reaction efficiency by stabilizing the Feᴵⱽ=O intermediate. Catalyst loading as low as 2 mol% achieves >90% conversion when using acetic acid as proton shuttle (0°C, 4 h). This strategy demonstrates superior atom economy compared to stepwise Mitsunobu/SN₂ approaches requiring pre-functionalized intermediates [1] [9].
Late-stage diversification of Ys-II’s aryl-thiophene moiety employs palladium-catalyzed C-H activation. The 2-aminothiophene group serves as a directing group for ortho-arylation, with Pd(OAc)₂/Ag₂CO₃ system effecting coupling at C5' position. Screening of directing group modifications revealed that N-Boc protection provides optimal geometry for palladacycle formation, enabling installation of electron-deficient aryl groups (4-CN-C₆H₄) with 78-92% yields [7].
For carbonylative functionalization, atmospheric CO pressure with Pd(OPiv)₂ catalyst introduces ester functionalities, though competing protodecarboxylation limits yields to 40-60%. This limitation is mitigated using flow reactors with precise CO delivery, enhancing mass transfer and pushing yields to 82% at 50°C residence time [7] [9].
Table 2: Catalyst Systems for Functional Group Modification
Reaction Objective | Catalyst System | Key Modifiers | Yield Range (%) | Selectivity Control |
---|---|---|---|---|
Oxabicyclic Formation | Fe(MePDP)/H₂O₂ | 3-Cl-pyridine, AcOH | 85-92 | 15:1 dr |
ortho-Arylation | Pd(OAc)₂/Ag₂CO₃ | Boc-directed | 78-92 | >20:1 site-selectivity |
Carbonylative Esterification | Pd(OPiv)₂/CO | Flow reactor | 82 (flow) vs. 60 (batch) | Minimizes decarboxylation |
Asymmetric Epoxidation | Mn(salen)/NaOCl | Chiral (R,R)-Jacobsen | 95 | 94% ee |
Installation of Ys-II’s C3 stereocenter (α-branched amine) employs ω-transaminases (ω-TAs), though wild-type enzymes exhibit negligible activity toward the sterically demanding ketone precursor. Substrate walking strategy progressively adapts the enzyme active site: Initial libraries screened against 1-(4-bromophenyl)ethyl ketone identified Arthrobacter sp. KNK168 transaminase variant ATA-13 (V69A/F122I) with 15-fold enhanced activity. Subsequent rounds of directed evolution incorporated mutations expanding the small binding pocket (A284G), culminating in variant ATA-117-27 containing 27 mutations that delivered the target amine in >99.95% ee at 200 g/L substrate loading [3].
Computational redesign supplements experimental screening: Molecular dynamics simulations identified flexibility bottlenecks in the PLP-cofactor binding domain. Site-saturation mutagenesis at residue D163 (10Å from active site) enhanced conformational dynamics, improving kcat/KM by 400-fold for the native substrate compared to first-generation mutants. This demonstrates that remote mutations can allosterically optimize catalytic efficiency without direct substrate contact [3] [2].
Stereoselective reduction of the C7 keto-group utilizes engineered ketoreductases (KREDs) in tandem with ruthenium racemization catalysts. Codexis KRED-ADH-103 exhibits complementary stereopreference to Chirazyme O2-C3, enabling access to either (R)- or (S)-alcohol diastereomers. Critical to success is temporal synchronization—Ru catalyst (Shvo’s dimer, 0.1 mol%) must racemize the substrate faster than enzymatic reduction (krac > kred). Solvent engineering (toluene:buffer biphasic system) prevents catalyst inhibition while maintaining enzyme stability, achieving 95% yield and 98% de [2] [3].
Immobilization further enhances performance: KRED co-immobilized with cofactor NADPH on chitosan-functionalized silica enables 15 recycling cycles with <10% productivity loss, outperforming free enzyme systems requiring continuous cofactor supplementation. This strategy exemplifies practical biocatalytic manufacturing for stereocontrolled transformations in Ys-II synthesis [2].
Table 3: Engineered Biocatalyst Performance in Ys-II Synthesis
Biocatalyst Type | Engineering Strategy | Key Mutations/Modifications | Catalytic Efficiency (kcat/KM, M⁻¹s⁻¹) | Stereoselectivity |
---|---|---|---|---|
ω-Transaminase (ATA-117) | Substrate walking + directed evolution | V69A/F122I/A284G/Y26H/V65A + 22 others | 4.2 × 10⁴ (evolved) vs. 1.5 (wild-type) | >99.95% ee |
Ketoreductase (KRED-ADH-103) | Rational design | L199V/F202S/S220F | 1.8 × 10⁵ | 98% de |
Immobilized KRED | Co-immobilization w/NADPH | Chitosan-silica support | Recycled 15x (retains >90% activity) | Consistent de |
Comprehensive Compound List
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7